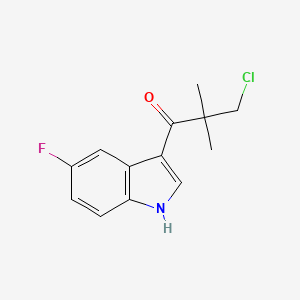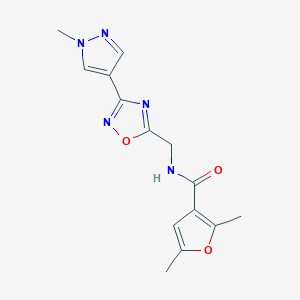
2,5-dimethyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2,5-dimethyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-3-carboxamide" is a complex organic molecule that appears to be related to the field of energetic materials, as inferred from the context of the provided papers. Although the exact compound is not directly mentioned in the papers, the structural motifs such as the pyrazole ring and oxadiazole ring are present in the compounds discussed in the papers. These motifs are known for their potential applications in the development of insensitive energetic materials, which are substances that are designed to release energy rapidly when triggered but are stable enough to resist accidental detonation from mechanical stimuli like impact or friction.
Synthesis Analysis
The synthesis of related compounds involves high-temperature reactions and the condensation of various precursors. For instance, the synthesis of 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan was achieved by reacting 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at 180 °C . Similarly, the synthesis of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine was developed by condensing 1-amino-2-nitroguanidine with pentane-2,4-dione under alkaline catalysis . These methods suggest that the synthesis of the compound would likely involve a multi-step process, including the formation of the oxadiazole and pyrazole rings followed by their subsequent functionalization.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques such as multinuclear NMR spectroscopy, IR spectroscopy, and confirmed by single crystal X-ray diffraction . These techniques provide detailed information about the arrangement of atoms within the molecule and the nature of the chemical bonds. The presence of oxadiazole and pyrazole rings in the compound's structure suggests that it may exhibit similar properties to those characterized in the papers, which include moderate thermal stabilities and insensitivity to impact and friction.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to the one have been studied using thermogravimetric analysis (TG) and differential scanning calorimetry (DSC). These compounds exhibit moderate thermal stabilities with decomposition temperatures ranging from 159 to 246 °C . They are also characterized by their insensitivity to impact and friction, with thresholds significantly higher than those required to initiate traditional explosives like TNT. The detonation performance of these materials is promising, as indicated by the calculated heats of formation and measured densities, suggesting that they could outperform conventional explosives .
Scientific Research Applications
Fungicidal Activity
- Compounds similar to the one , including furan-3-carboxamides, have demonstrated significant fungicidal activity. This includes high effectiveness against diseases like grey mold and botrytis cinerea, as noted in a study by Masatsugu et al. (2010).
Synthesis and Chemical Properties
- A range of N-alkylated derivatives, including 1,3,4-oxadiazoles, which are structurally related to the compound , have been synthesized and studied. These compounds are known for their potential in developing new chemical entities with diverse applications, as described by F. El-Essawy and S. M. Rady (2011).
Antileukemic Activities
- Derivatives of furan compounds, including those structurally similar to the mentioned compound, have shown promising antileukemic activities. This opens potential applications in the field of oncology and cancer treatment research, as evidenced by research conducted by R. A. Earl and L. Townsend (1979).
Antiprotozoal Agents
- Certain dicationic compounds, including derivatives of furan, have been found effective as antiprotozoal agents. This suggests potential applications in treating protozoal infections, as reported by Mohamed A. Ismail et al. (2004).
Antiallergic Activities
- Furo[2,3-c]pyrazole derivatives, which are chemically related, have been evaluated for their antiallergic activities. These findings indicate potential applications in developing antiallergic therapeutics, as highlighted in the study by L. Huang et al. (1994).
Energetic Material Development
- Compounds based on 1,2,4-oxadiazol furazan, a structurally related compound, have been studied for their application in creating insensitive energetic materials. This has implications for materials science, particularly in the development of explosives and propellants, as found in the research by Qiong Yu et al. (2017).
Fluorination Reactions
- The fluorination of heteroaromatic carboxylic acids, including furan derivatives, has been studied, indicating their utility in synthesizing fluorinated compounds, a crucial aspect in pharmaceuticals and agrochemicals, as shown in the work by Xi Yuan et al. (2017).
properties
IUPAC Name |
2,5-dimethyl-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O3/c1-8-4-11(9(2)21-8)14(20)15-6-12-17-13(18-22-12)10-5-16-19(3)7-10/h4-5,7H,6H2,1-3H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFBKCNWFMASSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2=NC(=NO2)C3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(1-Methyl-2-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B3012992.png)




![Methyl 1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyrazole-4-carboxylate](/img/structure/B3013001.png)
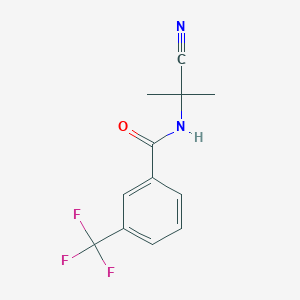
![8-[4-(3-Chlorophenyl)piperazin-1-yl]-7-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B3013004.png)
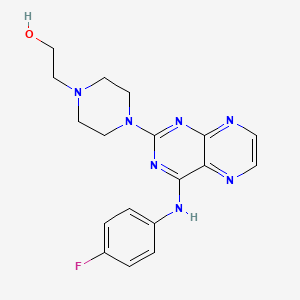
![2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B3013006.png)

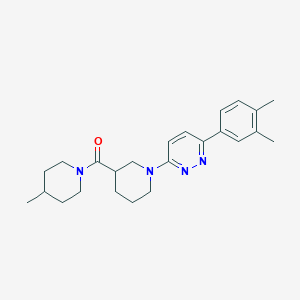
![2-(Benzo[d]thiazol-2-ylthio)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B3013010.png)
